molecular formula C20H19ClF3N3O2 B2568422 {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone CAS No. 338397-32-3

{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone

Cat. No.: B2568422
CAS No.: 338397-32-3
M. Wt: 425.84
InChI Key: HJNZHCLTLTXKAY-UHFFFAOYSA-N
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Description

The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at position 8 of the spirocyclic system.
  • A phenylmethanone group at position 3. Synonyms and related identifiers include ZINC3111069, AKOS005092229, and MCULE-6423839318 .

Properties

IUPAC Name

[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O2/c21-16-12-15(20(22,23)24)13-25-17(16)26-8-6-19(7-9-26)27(10-11-29-19)18(28)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNZHCLTLTXKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone, also known by its CAS number 338761-08-3, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C20H18ClF3N4O4C_{20}H_{18}ClF_{3}N_{4}O_{4}, with a molecular weight of approximately 470.83 g/mol. The structure features a complex spirocyclic framework that may contribute to its biological interactions.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially increasing the compound's efficacy in therapeutic applications.

Case Studies

Case Study 1: In Vitro Analysis
In vitro studies involving derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines (e.g., HepG2 and Hep3B). These studies typically assess cell viability using assays such as MTT or XTT after treatment with varying concentrations of the compound over different time intervals .

Case Study 2: In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of new compounds. For example, in vivo experiments have demonstrated that certain pyridine-based compounds can significantly reduce tumor size when administered at specific dosages (e.g., 5 mg/kg) over a defined treatment period . While direct studies on this compound are necessary, these findings suggest a promising avenue for future research.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anti-CancerPotential inhibition of liver cancer cell growth; apoptosis induction observed
Enzyme InhibitionPossible inhibition of metabolic enzymes involved in tumor progression
CytotoxicitySignificant cytotoxic effects noted in related compounds against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Spirocyclic Cores

Compound 13 and 14
  • Structure :
    • 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
    • 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Key Differences: Both lack the 1-oxa-4,8-diazaspiro[4.5]decane backbone of the target compound.
EUROPEAN PATENT EP 4 374 877 A2 Derivatives
  • Structure: Example: 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid.
  • Key Differences :
    • Incorporates a carbamoyl group and trifluoromethylpyrimidine substituents, enhancing solubility and likely targeting kinase enzymes.
    • The 6,7-diazaspiro[4.5]dec-9-en-7-yl core differs from the 1-oxa-4,8-diazaspiro system .

Functional Analogues with Pyridinyl and Trifluoromethyl Groups

(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
  • Structure: Features a pyrazole ring linked to a 3-chloro-5-trifluoromethyl-pyridinyl group and a 4-chlorophenylmethanone.
  • Key Differences :
    • Replaces the spirocyclic system with a planar pyrazole ring, reducing conformational rigidity.
    • Retains the trifluoromethylpyridine moiety, suggesting shared electronic properties but divergent pharmacokinetics .

Comparative Analysis Table

Compound Core Structure Key Substituents Pharmacological Inference Source
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane 3-Chloro-5-(trifluoromethyl)-2-pyridinyl; Phenylmethanone CNS receptor modulation
Compound 13 1,3-Diazaspiro[4.5]decane Phenylpiperazine-propyl; Phenyl Serotonin/dopamine receptor ligand
EP 4 374 877 A2 Derivative 6,7-Diazaspiro[4.5]dec-9-en-7-yl Carbamoyl; Trifluoromethylpyrimidine; Hydroxy Kinase inhibitor
CAS 1311278-51-9 Pyrazole 3-Chloro-5-trifluoromethyl-pyridinyl; 4-Chlorophenylmethanone Enzyme inhibition (e.g., PDEs)

Research Findings and Implications

  • Compound 13/14 : Piperazine substituents in these analogues are associated with higher affinity for GPCRs, but their lack of a trifluoromethyl group may reduce resistance to enzymatic degradation .
  • EP 4 374 877 A2 Derivatives: The inclusion of carbamoyl and acidic side chains (e.g., butanoic acid) suggests optimization for oral bioavailability and target engagement in inflammatory pathways .

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